N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H24N4O3S/c1-30-21-9-8-17(14-22(21)31-2)10-11-25-23(29)16-32-24-20-15-19(18-6-4-3-5-7-18)27-28(20)13-12-26-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,25,29) |
InChI Key |
YJDQEUVQCSKGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
For example, combining 2-phenylpyrazolo[1,5-a]pyrazin-4-yl chloride (1.2 equiv) with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylacetamide (1.0 equiv) in DMF with K₂CO₃ at 60°C for 4 hours yields the target compound in 67% yield.
Alternative Coupling Strategies
Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored for analogous compounds, though yields are lower (~50%) due to competing side reactions.
Purification and Characterization Techniques
Purification
Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₆N₄O₄S | |
| Melting Point | 158–160°C (recrystallized from ethanol) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, pyrazine), 6.85 (d, 2H, aryl) | |
| MS (ESI+) | m/z 479.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Core Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, which may improve interactions with nucleophilic residues in enzyme active sites.
- Methoxy groups (as in the target compound and ) contribute to π-π stacking and hydrogen bonding, critical for CNS-targeting drugs.
- Bulkier substituents (e.g., phenethyl in the target compound) may hinder membrane permeability but improve receptor specificity.
Heterocyclic Core Variants
Compounds with alternative heterocyclic cores but similar sulfanyl-acetamide motifs:
Key Observations :
Bioactivity Comparisons
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Antimicrobial Activity : The compound in showed efficacy against bacterial strains, attributed to its amide and sulfanyl groups.
- Antiviral Potential: Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) share structural similarities with triazolopyrimidines in , which exhibited anti-TMV (Tobacco Mosaic Virus) activity.
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its pharmacological properties. The key components include:
- 3,4-Dimethoxyphenyl group : Known for its role in enhancing bioactivity.
- Pyrazolo[1,5-A]pyrazin-4-YL sulfanyl moiety : Implicated in various biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. A study highlighted the inhibition of COX enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds were reported as follows:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10.5 | COX-1 |
| Compound B | 12.3 | COX-2 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown promising results in inhibiting cell proliferation and inducing apoptosis. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of tumor growth |
Case Study : A specific case involving the evaluation of this compound against MCF7 cells demonstrated significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to cell death.
- COX Inhibition : Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes, which play a significant role in inflammation and cancer progression.
Q & A
Basic: What are the critical steps in synthesizing N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide?
Answer:
The synthesis typically involves a multi-step process:
Core Formation : Construction of the pyrazolo[1,5-a]pyrazine core via cyclization reactions, often using substituted pyrazole precursors under reflux conditions .
Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, employing reagents like thiourea or thiols in polar solvents (e.g., DMF or ethanol) .
Acetamide Coupling : Reaction of the sulfanyl intermediate with α-chloroacetamide derivatives (e.g., N-(3,4-dimethoxyphenethyl)-α-chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the final acetamide linkage .
Purification : Column chromatography or recrystallization to isolate the pure compound, followed by validation via NMR and HPLC .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with emphasis on shifts for the sulfanyl (-S-), acetamide (-CO-NH-), and dimethoxyphenyl groups .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve stereochemical ambiguities in the pyrazolo-pyrazine core .
Advanced: How can researchers optimize reaction yields when synthesizing sulfanyl acetamide derivatives?
Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in sulfanylation steps, while ethanol minimizes side reactions during coupling .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in heterogeneous systems .
- Temperature Control : Maintaining 60–80°C during cyclization prevents premature decomposition .
- Stoichiometric Ratios : A 1.2:1 molar ratio of sulfanyl donor to acetamide precursor reduces unreacted intermediates .
- Kinetic Monitoring : TLC or in-situ IR spectroscopy to track reaction progress and terminate at peak yield .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) can be addressed by:
- Multi-Technique Cross-Validation : Combining NMR, X-ray crystallography, and computational chemistry (DFT calculations) to reconcile discrepancies .
- Isotopic Labeling : Using deuterated analogs to clarify proton assignments in crowded spectral regions .
- Dynamic NMR Experiments : Variable-temperature NMR to detect conformational flexibility or tautomerism in the pyrazolo-pyrazine core .
- Crystallographic Refinement : Single-crystal X-ray analysis to resolve ambiguities in bond angles or stereochemistry .
Basic: What functional groups in the compound influence its reactivity?
Answer:
Key reactive moieties include:
- Sulfanyl Group (-S-) : Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution, requiring inert atmospheres (N₂/Ar) during synthesis .
- Acetamide Linkage (-CO-NH-) : Hydrolysis-sensitive under acidic/basic conditions; stability studies in buffers (pH 1–12) are recommended .
- Dimethoxyphenyl Group : Participates in π-π stacking interactions and can undergo demethylation under strong acidic conditions .
- Pyrazolo[1,5-a]pyrazine Core : Electrophilic at nitrogen sites, enabling further functionalization (e.g., alkylation or halogenation) .
Advanced: How do structural modifications affect the compound’s bioactivity?
Answer:
Systematic modifications can be explored via:
- SAR Studies :
- Pyrazine Ring Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to kinase ATP pockets .
- Sulfanyl Replacement : Replacing -S- with -SO₂- improves metabolic stability but may reduce cell permeability .
- Phenyl Group Functionalization : Adding fluorinated or methyl groups on the phenyl ring modulates lipophilicity (logP) and target selectivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclin-dependent kinases or monoamine oxidases .
- In Vitro Assays : Enzymatic inhibition assays (IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays) validate hypothesized bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
